Idelalisib D5

Description

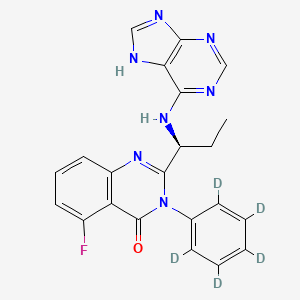

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18FN7O |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |

InChI |

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D |

InChI Key |

IFSDAJWBUCMOAH-LPJONKDZSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Idelalisib and its Deuterated Analog in B-cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Idelalisib and its deuterated analog, Idelalisib-D5, in the context of B-cell malignancies. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways, experimental validation, and the rationale behind the chemical modification of this targeted therapy.

Core Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Idelalisib is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2][4] In B-cell malignancies, the PI3Kδ isoform is often hyperactive, playing a pivotal role in the B-cell receptor (BCR) signaling pathway, which is a key driver of oncogenesis in these cancers.[4][5]

The primary mechanism of action of Idelalisib involves the inhibition of PI3Kδ, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR signaling cascade ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in malignant B-cells.[6][7]

Furthermore, Idelalisib disrupts the interaction between malignant B-cells and their protective microenvironment within the lymph nodes and bone marrow.[1][4] It inhibits signaling from chemokine receptors such as CXCR4 and CXCR5, which are crucial for the trafficking and homing of B-cells.[2][4] This disruption leads to the mobilization of malignant B-cells from these protective niches into the peripheral blood, making them more susceptible to therapeutic intervention.[7]

The Rationale for Deuteration: Idelalisib-D5

Idelalisib-D5 is a deuterated analog of Idelalisib, meaning that one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[3] This chemical modification is a strategy employed in drug development to improve the pharmacokinetic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown, particularly for drugs metabolized by enzymes like aldehyde oxidase and cytochrome P450 (CYP) enzymes.

Idelalisib is primarily metabolized by aldehyde oxidase (AO) and, to a lesser extent, by CYP3A.[8][9] By strategically placing deuterium atoms at sites of metabolic vulnerability, the metabolic stability of the drug can be enhanced. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen. While specific pharmacokinetic data for Idelalisib-D5 is not extensively available in the public domain, the theoretical advantage lies in its potential to offer improved metabolic properties over the non-deuterated form.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of Idelalisib against PI3K isoforms and its activity in various B-cell malignancy cell lines.

Table 1: In Vitro Inhibitory Activity of Idelalisib against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ (p110δ) | 2.5 | - | [2] |

| PI3Kα (p110α) | 820 | 328-fold | [10] |

| PI3Kβ (p110β) | 565 | 226-fold | [10] |

| PI3Kγ (p110γ) | 89 | 35.6-fold | [10] |

Table 2: In Vitro Activity of Idelalisib in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| MEC1 | Chronic Lymphocytic Leukemia | Growth Inhibition | 20.4 | [2] |

| CLL PBMCs | Chronic Lymphocytic Leukemia | Growth Inhibition | 0.0029 | [2] |

| SU-DHL-5 | B-cell Lymphoma | pAkt Inhibition | ~0.1 - 1.0 | [2] |

| KARPAS-422 | B-cell Lymphoma | pAkt Inhibition | ~0.1 - 1.0 | [2] |

| CCRF-SB | B-ALL | pAkt Inhibition | ~0.1 - 1.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idelalisib and Idelalisib-D5.

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Materials:

-

Recombinant human PI3Kδ enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

PIP2 substrate

-

ATP (at a concentration near the Km for the enzyme)

-

Idelalisib or Idelalisib-D5 at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of Idelalisib or Idelalisib-D5 in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3Kδ enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-AKT (p-AKT)

This method is used to assess the inhibition of PI3K signaling downstream of the receptor by measuring the phosphorylation status of AKT.

Materials:

-

B-cell malignancy cell lines

-

Cell culture medium and supplements

-

Idelalisib or Idelalisib-D5

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473 or Thr308) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture B-cell malignancy cells to the desired confluency.

-

Treat the cells with various concentrations of Idelalisib, Idelalisib-D5, or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-AKT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in B-cell malignancy cells following treatment with Idelalisib or Idelalisib-D5.

Materials:

-

B-cell malignancy cell lines

-

Cell culture medium and supplements

-

Idelalisib or Idelalisib-D5

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed B-cell malignancy cells in a multi-well plate and allow them to attach or grow to a suitable density.

-

Treat the cells with various concentrations of Idelalisib, Idelalisib-D5, or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: PI3Kδ Signaling Pathway and the Point of Inhibition by Idelalisib.

References

- 1. PI3K (p120γ) Protocol [promega.com]

- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

What is the purpose of deuterium labeling in Idelalisib D5?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium labeling in Idelalisib D5, a stable isotope-labeled analog of the potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. This document will delve into the purpose of deuterium incorporation, its impact on the molecule's properties, and its application in bioanalytical methodologies, providing a comprehensive resource for professionals in drug development and biomedical research.

Introduction to Idelalisib and the PI3Kδ Signaling Pathway

Idelalisib is an oral, first-in-class inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This enzyme is a central component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-lymphocytes.[1] By selectively targeting PI3Kδ, Idelalisib effectively disrupts these signaling cascades, leading to apoptosis of malignant B-cells and their mobilization from lymphoid tissues.[2] This targeted mechanism of action has established Idelalisib as a valuable therapeutic agent in the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[3]

The PI3Kδ signaling pathway is a complex cascade initiated by the activation of the B-cell receptor. Upon antigen binding, a series of phosphorylation events leads to the recruitment and activation of PI3Kδ at the cell membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events that ultimately promote cell survival, proliferation, and growth.

The Role of Deuterium Labeling in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium, known as deuterium labeling or deuteration, has become a valuable strategy in pharmaceutical research and development. This is primarily due to the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond proceed at a slower rate.

This seemingly subtle modification can have significant implications for a drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at sites of metabolic activity, deuterium labeling can:

-

Slow down drug metabolism: This can lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve or AUC).

-

Reduce the formation of metabolites: This can potentially decrease the risk of metabolite-driven toxicity.

-

Improve the therapeutic index: By enhancing metabolic stability, a lower or less frequent dosing regimen may be possible, improving patient compliance and convenience.

This compound: Structure and Primary Purpose

This compound is a deuterated analog of Idelalisib, where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms.

The primary and most critical purpose of deuterium labeling in this compound is to serve as an internal standard (IS) for quantitative bioanalysis. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the detector.

Deuterated compounds are considered the "gold standard" for internal standards in LC-MS/MS for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical polarity, solubility, and chromatographic retention time to Idelalisib. This ensures that it behaves similarly during sample extraction, preparation, and chromatographic separation, effectively compensating for any analyte loss or variability during these steps.

-

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms give this compound a mass that is five units higher than that of Idelalisib. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification.

-

Co-elution: Because of their similar properties, Idelalisib and this compound co-elute from the liquid chromatography column. This is crucial for correcting for matrix effects, where other components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the internal standard co-elutes, it experiences the same matrix effects as the analyte, allowing for reliable correction.

While deuterium labeling can be used to alter the pharmacokinetic profile of a drug, in the case of this compound, its primary role is that of a bioanalytical tool. There is currently no publicly available data directly comparing the pharmacokinetic parameters of Idelalisib and this compound. However, given its use as a co-eluting internal standard, it is expected that their pharmacokinetic profiles are very similar. The deuteration on the phenyl ring, a site of potential metabolism, may slightly alter its metabolic rate, but not to an extent that would compromise its function as an internal standard.

Experimental Protocols: Quantification of Idelalisib in Human Plasma using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Idelalisib in human plasma using UPLC-MS/MS, with this compound as the internal standard. This protocol is based on established methodologies in the scientific literature.[4][5]

4.1. Materials and Reagents

-

Idelalisib reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Idelalisib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Idelalisib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

4.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (internal standard).

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

References

- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quantification of Idelalisib in Human Plasma by Ultra-Performance Liquid Chromatography Coupled to Mass Spectrometry in Negative Ionization Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Purity of Idelalisib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Idelalisib-d5, a deuterated analog of the phosphatidylinositol 3-kinase (PI3Kδ) inhibitor, Idelalisib. It details the methodologies for its preparation and the analytical techniques required to ascertain its isotopic purity. This document is intended to be a valuable resource for professionals in drug discovery and development, particularly those involved in medicinal chemistry, pharmacology, and bioanalytical studies.

Introduction to Idelalisib and its Deuterated Analog

Idelalisib (Zydelig®) is a highly selective, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-lymphocytes, and its hyperactivity is a hallmark of various B-cell malignancies.[2] Idelalisib disrupts this pathway, inducing apoptosis in malignant B-cells and inhibiting their homing and adhesion to lymphoid tissues.[2] It is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[1]

Idelalisib-d5 is a stable isotope-labeled version of Idelalisib. The incorporation of deuterium atoms provides a distinct mass difference without significantly altering the molecule's chemical and biological properties. This makes Idelalisib-d5 an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used to determine the pharmacokinetic profile of Idelalisib in biological matrices. The precise knowledge of its synthesis and isotopic purity is paramount for the accuracy and reliability of such studies.

Synthesis of Idelalisib and Idelalisib-d5

The synthesis of Idelalisib has been approached through various routes, often converging on key intermediates. A common strategy involves the construction of the quinazolinone core followed by the attachment of the purine moiety. The synthesis of Idelalisib-d5 follows a similar pathway, utilizing a deuterated starting material to introduce the isotopic label.

General Synthesis of Idelalisib

Several synthetic routes for Idelalisib have been reported in the literature.[2][3][4] A frequently cited method begins with 2-fluoro-6-nitrobenzoic acid and aniline to construct the initial framework, which is then elaborated to form the quinazolinone ring system. A key chiral intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is then coupled with a purine derivative to yield the final product.

Proposed Synthesis of Idelalisib-d5

Based on the structure of commercially available Idelalisib-d5, which is deuterated on the phenyl ring, the synthesis can be adapted by using aniline-d5 as a starting material.

The proposed synthetic pathway for Idelalisib-d5 is as follows:

-

Amide Formation: 2-Fluoro-6-nitrobenzoic acid is converted to its acid chloride, which then reacts with aniline-d5 to form 2-fluoro-N-(phenyl-d5)-6-nitrobenzamide.

-

Coupling with Amino Acid Derivative: The resulting benzamide is coupled with N-Boc-(S)-2-aminobutanoic acid to form the corresponding amide.

-

Reductive Cyclization: The nitro group is reduced, typically with zinc and acetic acid, which concomitantly induces cyclization to form the quinazolinone ring.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the key amine intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one.

-

Purine Coupling: The amine intermediate is coupled with a 6-halopurine, such as 6-chloropurine, to afford Idelalisib-d5.

Isotopic Purity Analysis

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

Mass Spectrometry (MS): HRMS is a powerful technique for determining isotopic enrichment.[5] By analyzing the molecular ion cluster, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5, etc.) can be quantified. The isotopic purity is calculated as the percentage of the desired deuterated isotopologue (in this case, d5) relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites by quantifying the residual proton signals at the deuterated positions relative to a non-deuterated signal within the molecule or an internal standard.

Data Presentation

Commercially Available Idelalisib-d5 Specifications

| Parameter | Specification |

| Chemical Name | 5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |

| CAS Number | 1830330-31-8 |

| Molecular Formula | C₂₂H₁₃D₅FN₇O |

| Molecular Weight | 420.45 g/mol |

| Chemical Purity (HPLC) | >95%[1] |

| Isotopic Enrichment | >95% atom D[1] |

Representative Isotopic Distribution of Idelalisib-d5 by HRMS

The following table presents a hypothetical but realistic isotopic distribution for a batch of Idelalisib-d5 with an isotopic enrichment of approximately 98%.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 | +0 | 0.1 |

| d1 | +1 | 0.2 |

| d2 | +2 | 0.5 |

| d3 | +3 | 1.2 |

| d4 | +4 | 5.0 |

| d5 | +5 | 93.0 |

Experimental Protocols

Synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one (Key Intermediate)

A detailed protocol for a similar, non-deuterated intermediate can be found in the patent literature.[3] The following is an adapted protocol for the deuterated analog.

-

Step 1: Synthesis of 2-fluoro-N-(phenyl-d5)-6-nitrobenzamide

-

To a solution of 2-fluoro-6-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

-

In a separate flask, dissolve aniline-d5 in the same solvent with a base (e.g., triethylamine).

-

Slowly add the acid chloride solution to the aniline-d5 solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate to obtain the product.

-

-

Step 2: Synthesis of the Quinazolinone Core

-

Couple the product from Step 1 with N-Boc-(S)-2-aminobutanoic acid using a suitable coupling agent.

-

The resulting intermediate is then subjected to reduction with zinc powder in acetic acid. This step facilitates both the reduction of the nitro group and the cyclization to form the quinazolinone ring.

-

Purify the product by chromatography.

-

-

Step 3: Boc Deprotection

-

Dissolve the Boc-protected quinazolinone in a suitable solvent (e.g., acetonitrile) and treat with a strong acid (e.g., concentrated hydrochloric acid) at room temperature.[3]

-

Stir for several hours until the reaction is complete.

-

Concentrate the reaction mixture, and then basify with an aqueous ammonia solution to precipitate the free amine.

-

Filter and dry the solid to obtain (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one.

-

Final Synthesis of Idelalisib-d5

-

Step 4: Coupling with 6-chloropurine

-

Combine the amine intermediate from Step 3, 6-chloropurine, and a base such as triethylamine in a mixture of ethanol and water.[3]

-

Heat the reaction mixture at 75-80 °C until the starting material is consumed.

-

Concentrate the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer, dry, and concentrate to yield crude Idelalisib-d5.

-

Purify the crude product by crystallization or chromatography to obtain Idelalisib-d5 with high chemical purity.

-

Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: Prepare a solution of Idelalisib-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

-

Scan Range: A mass range that includes the molecular ions of Idelalisib and Idelalisib-d5 (e.g., m/z 400-450).

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

-

Mandatory Visualizations

PI3K-delta Signaling Pathway

References

- 1. sussex-research.com [sussex-research.com]

- 2. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Idelalisib D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action makes it a valuable therapeutic agent in the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[][4][5] Idelalisib D5 is a deuterated analog of Idelalisib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a stable, heavier version of the parent molecule, making it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic (PK) and bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and applications.

Physicochemical Properties

The core physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 5-fluoro-3-(phenyl-d5)-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone | [] |

| Synonyms | CAL-101 D5; GS-1101 D5; Zydelig-d5 | [6][7] |

| CAS Number | 1830330-31-8 | [6][7] |

| Molecular Formula | C₂₂H₁₃D₅FN₇O | [6][7][8] |

| Molecular Weight | 420.45 g/mol | [6][7][8] |

| Appearance | White to off-white solid | [9] |

| Purity (HPLC) | >95% - >98% | [6][7] |

| Isotopic Enrichment | >95% | [7] |

| Solubility | DMSO: ≥ 25 mg/mL (59.46 mM)DMF: ≥ 30 mg/mL (71.35 mM)Ethanol: ≥ 15 mg/mL (35.68 mM) | |

| Storage Conditions | Store at -20°C for long-term stability. Solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [6][7] |

Note: The solubility of the non-deuterated Idelalisib is pH-dependent, ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2.[9] A similar pH-dependent solubility profile can be expected for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following protocols are foundational for its use in a research environment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

-

System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: Kinetex® C18 (100 x 4.6 mm; 2.6 µm) or equivalent.[10]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[11][12]

-

Flow Rate: 0.8 - 1.0 mL/min.[12]

-

Injection Volume: 2 - 10 µL.[12]

-

Detection: UV detection at 270 nm.[10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to an appropriate concentration with the mobile phase.

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Characterization by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and isotopic enrichment of this compound.

-

System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[11]

-

Sample Infusion: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).

-

Analysis:

-

Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (m/z 421.48).

-

Analyze the isotopic distribution to confirm the incorporation of five deuterium atoms and determine the isotopic purity.

-

Stability Assessment under Stress Conditions (ICH Guidelines)

This protocol describes a forced degradation study to understand the stability of this compound.[10][11]

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

-

Alkaline Hydrolysis: Incubate the sample in 0.1 M NaOH at a specified temperature for a set duration.

-

Neutral Hydrolysis: Incubate the sample in water at a specified temperature.

-

Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Expose the solid sample to dry heat (e.g., 105°C).

-

Photolytic Stress: Expose the sample solution to UV light.

-

Analysis: Following exposure, neutralize the samples if necessary, and analyze by HPLC-PDA to quantify the remaining parent compound and identify any degradation products.[10][11]

Quantification of Idelalisib in Biological Matrices using LC-MS/MS

This protocol details the use of this compound as an internal standard (IS) for the accurate quantification of Idelalisib in plasma or blood.[12]

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add a working solution of this compound (the IS).

-

Add a protein precipitation agent (e.g., acidified methanol).

-

Vortex to mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]

-

Chromatography: Use a C18 column with a fast gradient of mobile phases like 10 mM ammonium formate and acetonitrile.[12]

-

MRM Transitions:

-

Idelalisib: m/z 416.1 → 176.1[12]

-

This compound (IS): Monitor a specific transition for the deuterated analog (e.g., m/z 421.2 → 301.2, though the exact transition should be optimized).

-

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. The concentration of Idelalisib in unknown samples is determined from this curve.

Mechanism of Action and Signaling Pathway

Idelalisib selectively inhibits PI3Kδ, which is predominantly expressed in hematopoietic cells.[1][4] This inhibition disrupts key signaling pathways that are crucial for the proliferation, survival, and trafficking of malignant B-cells.[2][4]

Caption: PI3Kδ signaling pathway inhibited by this compound.

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of Idelalisib in complex biological matrices.

Workflow for Pharmacokinetic Studies

The use of a deuterated internal standard is the gold standard in bioanalytical mass spectrometry. It corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.

Caption: Experimental workflow for bioanalysis using this compound.

Rationale for Using a Deuterated Internal Standard

The structural and chemical similarity between an analyte and its stable isotope-labeled analog is crucial for its function as an ideal internal standard.

Caption: Rationale for using this compound as an internal standard.

Conclusion

This compound is an essential tool for the robust and accurate bioanalysis of Idelalisib. Its well-defined physicochemical properties, coupled with its function as a stable isotope-labeled internal standard, make it indispensable for preclinical and clinical drug development. The protocols and diagrams provided in this guide offer a technical foundation for researchers and scientists working with this important compound, facilitating reliable and reproducible experimental outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. sussex-research.com [sussex-research.com]

- 8. bdg.co.nz [bdg.co.nz]

- 9. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analytical method development, identification, and characterization of stress degradation products of idelalisib by ultrahigh-performance liquid chromatography with photodiode array and ultrahigh-performance liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DBS Assay with LC-MS/MS for the Determination of Idelalisib, A Selective PI3K-δ Inhibitor in Mice Blood and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Idelalisib-D5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Idelalisib-D5. The document outlines the intrinsic stability of the parent compound, Idelalisib, under various stress conditions, which is directly relevant to the deuterated analogue. It also details standardized experimental protocols for stability testing based on international guidelines, intended to assist researchers in maintaining the integrity of this important research compound.

Core Stability Profile and Storage Recommendations

Idelalisib-D5 is the deuterated form of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). While specific long-term stability studies on Idelalisib-D5 are not extensively published, the stability profile of the non-deuterated parent compound, Idelalisib, provides a strong indication of its stability characteristics. Forced degradation studies on Idelalisib have identified its lability under certain conditions.

Recommended Storage Conditions

For routine laboratory use, Idelalisib-D5 should be stored under the following conditions to ensure its integrity:

| Form | Storage Temperature | Duration | Shipping Condition |

| Solid | -20°C | Long-term | Ambient or with blue ice |

| Stock Solution | -20°C | Up to 1 month | N/A |

| -80°C | Up to 6 months | N/A |

Note: It is recommended to prepare fresh solutions for use. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.

Summary of Forced Degradation Studies on Idelalisib

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study on Idelalisib subjected it to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1]

| Stress Condition | Observations |

| Acidic Hydrolysis | Significant degradation observed.[1] |

| Alkaline Hydrolysis | Significant degradation observed.[1] |

| Oxidative Stress | Significant degradation observed.[1] |

| Acid Photolysis | Significant degradation noted. |

| Thermal Stress | The compound was found to be stable.[2] |

| Photolytic Stress | The compound was found to be stable.[2] |

These findings highlight that Idelalisib's core structure is susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under acidic photolytic conditions. Consequently, it is crucial to avoid these conditions during storage and handling of Idelalisib-D5.

Idelalisib and the PI3Kδ Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation. The p110δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[4] By inhibiting PI3Kδ, Idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.[3][4]

Experimental Protocols for Stability Testing

The following methodologies are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[4][5][6] These protocols can be adapted for a comprehensive stability assessment of Idelalisib-D5.

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of Idelalisib-D5 under various stress conditions.

Methodology:

-

Preparation of Samples: Prepare solutions of Idelalisib-D5 in appropriate solvents.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life.

Objective: To evaluate the stability of Idelalisib-D5 under recommended storage conditions and accelerated conditions.

Methodology:

-

Selection of Batches: Use at least three primary batches of Idelalisib-D5.

-

Container Closure System: Store the samples in containers that simulate the proposed packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each testing interval, perform a suite of tests including:

-

Appearance

-

Assay (using a stability-indicating method like HPLC)

-

Purity (quantification of impurities and degradation products)

-

Conclusion

This technical guide provides a comprehensive overview of the stability and storage conditions for Idelalisib-D5, drawing upon data from its parent compound and established international guidelines. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the quality, purity, and integrity of Idelalisib-D5 for reliable experimental outcomes. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for the proper handling and use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

An In-Depth Technical Guide to the Structural and Functional Distinctions Between Idelalisib and its Deuterated Analog, Idelalisib D5

This technical guide provides a comprehensive analysis of the structural differences between the phosphatidylinositol 3-kinase (PI3K) inhibitor Idelalisib and its deuterated form, Idelalisib D5. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison, relevant experimental protocols, and visualizations of key concepts.

Core Structural Differences and Physicochemical Properties

The fundamental difference between Idelalisib and this compound lies in the isotopic substitution of hydrogen with deuterium. In this compound, five hydrogen atoms on the phenyl ring are replaced by five deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This substitution results in an increased molecular weight for this compound compared to Idelalisib.

This isotopic labeling is the key feature of this compound, making it an ideal internal standard for bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Idelalisib in biological matrices.[1]

Data Presentation: Quantitative Comparison

| Property | Idelalisib | This compound |

| Molecular Formula | C₂₂H₁₈FN₇O | C₂₂H₁₃D₅FN₇O |

| Molecular Weight | 415.42 g/mol | 420.45 g/mol |

| Isotopic Enrichment | Not Applicable | >95% |

| Primary Application | Therapeutic Agent (PI3Kδ Inhibitor) | Internal Standard in Quantitative Analysis |

Synthesis Overview

Synthesis of Idelalisib

The synthesis of Idelalisib has been reported through various routes. One common approach involves the coupling of 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-L-2-aminobutyric acid, followed by cyclization and subsequent reaction with 6-chloropurine. The process is designed to control the formation of enantiomers and impurities to yield the desired (S)-enantiomer with high purity.

Synthesis of this compound

Mandatory Visualizations

Structural Difference Diagram

Caption: Chemical structures of Idelalisib and this compound.

Idelalisib's Mechanism of Action: PI3K Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2][3][4] The PI3K pathway is crucial for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, this pathway is hyperactive. Idelalisib works by blocking the catalytic activity of PI3Kδ, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption prevents the downstream activation of proteins such as AKT, leading to decreased cell proliferation and survival, and induction of apoptosis in malignant B-cells.[2][5][6]

Caption: Simplified PI3K signaling pathway and the inhibitory action of Idelalisib.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a representative experimental protocol for the quantification of Idelalisib in human plasma using LC-MS/MS with this compound as the internal standard.

Quantification of Idelalisib in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Idelalisib in human plasma samples.

Materials:

-

Human plasma samples

-

Idelalisib analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Idelalisib (1 mg/mL) in a suitable solvent such as DMSO or methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Idelalisib stock solution with blank human plasma to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Idelalisib: Monitor a specific precursor-to-product ion transition (e.g., m/z 416.2 → 314.1).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 421.2 → 319.1).

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Idelalisib and this compound.

-

Calculate the peak area ratio of Idelalisib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Idelalisib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The structural distinction between Idelalisib and this compound is the selective incorporation of five deuterium atoms in the latter. This isotopic labeling does not significantly alter the chemical properties but provides a crucial mass shift that enables its use as a highly effective internal standard for the accurate and precise quantification of Idelalisib in complex biological matrices. Understanding these differences and the associated analytical methodologies is essential for researchers in the fields of pharmacology, drug metabolism, and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of PI3Kδ Inhibition in Hematological Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway and the therapeutic impact of its inhibition in the context of hematological malignancies. It covers the core biology, mechanism of action, clinical efficacy of key inhibitors, and detailed experimental protocols relevant to research and development in this domain.

Introduction: The PI3Kδ Signaling Axis

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that governs a multitude of cellular functions, including proliferation, survival, metabolism, and migration. The PI3K enzyme family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

While the PI3Kα and PI3Kβ isoforms are expressed ubiquitously, the expression of PI3Kδ and PI3Kγ is primarily restricted to hematopoietic cells.[1][2] This leukocyte-specific expression profile makes PI3Kδ a highly attractive therapeutic target for hematological cancers, as its inhibition can selectively affect malignant lymphocytes while minimizing effects on other tissues.[1][3]

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Marginal Zone Lymphoma (MZL), the PI3Kδ pathway is often constitutively active. This aberrant activation is not typically driven by mutations, as seen in many solid tumors, but rather by chronic signaling from the B-cell receptor (BCR) and other microenvironmental cues that are crucial for the survival and proliferation of malignant B-cells.[4]

The PI3Kδ Signaling Pathway in B-Cells

Activation of the PI3Kδ pathway is a central event following the engagement of various cell surface receptors, most notably the B-cell receptor (BCR). Upon antigen binding, a signaling cascade is initiated that leads to the recruitment and activation of PI3Kδ at the plasma membrane.

Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (AKT) and Bruton's tyrosine kinase (BTK).[5] This leads to the activation of downstream signaling cascades, including the mammalian target of rapamycin (mTOR) pathway, which ultimately promotes cell growth, survival, and proliferation.[1]

Therapeutic Strategy: Mechanism of PI3Kδ Inhibition

PI3Kδ inhibitors are small molecules that function as ATP-competitive inhibitors, binding to the catalytic site of the p110δ subunit.[6] This action blocks the phosphorylation of PIP2 to PIP3, thereby abrogating downstream signaling through AKT and other effectors. The intended result is a reduction in the proliferation and survival of malignant B-cells.[1][3]

By disrupting these crucial survival signals, PI3Kδ inhibitors can induce apoptosis in cancer cells and interfere with their ability to migrate and adhere to protective microenvironments within lymph nodes and bone marrow. The targeted inhibition is designed to spare PI3K signaling in non-hematopoietic cells, which primarily rely on the α and β isoforms, thereby aiming for a more favorable safety profile compared to pan-PI3K inhibitors.[3]

Clinical Efficacy and Safety Data

Several PI3Kδ-selective or dual δ/γ inhibitors have been developed and evaluated in clinical trials for hematological malignancies. While demonstrating significant efficacy, this class of drugs is also associated with a unique profile of immune-mediated adverse events, including diarrhea/colitis, pneumonitis, hepatotoxicity, and rash, which require careful monitoring and management.[4] Concerns over toxicity and overall survival data have led to the withdrawal of some indications and increased regulatory scrutiny.[7]

Below are summaries of pivotal clinical trial data for key PI3Kδ inhibitors.

Idelalisib (PI3Kδ specific)

Idelalisib was the first-in-class PI3Kδ inhibitor to receive FDA approval.[1]

Table 1: Clinical Trial Data for Idelalisib

| Trial / Indication | Treatment Arm | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|---|---|

| Study 116 (Phase 3) | Idelalisib + Rituximab | 110 | 81% | - | 10.7 months | [8] |

| Relapsed CLL | Placebo + Rituximab | 110 | 13% | - | 5.5 months | [8] |

| Phase 2 | Idelalisib Monotherapy | 72 | 54% - 57% | ~6% | 11 months | [8] |

| Relapsed FL | | | | | | |

CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma

Duvelisib (Dual PI3Kδ/γ inhibitor)

Duvelisib inhibits both the δ and γ isoforms of PI3K.[9]

Table 2: Clinical Trial Data for Duvelisib

| Trial / Indication | Treatment Arm | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|---|---|

| DUO (Phase 3) | Duvelisib | 160 | 74% | 0% | 13.3 months | [1][9] |

| Relapsed/Refractory CLL/SLL | Ofatumumab | 159 | 45% | - | 9.9 months | [1][9] |

| DYNAMO (Phase 2) | Duvelisib Monotherapy | 129 | 42.2% | - | 9.5 months | [10][11] |

| Relapsed/Refractory iNHL | | | | | | |

SLL: Small Lymphocytic Lymphoma; iNHL: Indolent Non-Hodgkin Lymphoma

Umbralisib (Dual PI3Kδ / CK1ε inhibitor)

Umbralisib was designed to have a differentiated safety profile. However, it was later withdrawn from the market due to safety concerns.[7]

Table 3: Clinical Trial Data for Umbralisib

| Trial / Indication | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|---|

| UNITY-NHL (Phase 2b) | 69 | 49% | 16% | Not Reached | [10][12] |

| Relapsed/Refractory MZL | |||||

| UNITY-NHL (Phase 2b) | 117 | 43% - 45% | 3% - 5% | 10.6 months | [10][12] |

| Relapsed/Refractory FL | | | | | |

MZL: Marginal Zone Lymphoma

Zandelisib (PI3Kδ specific)

Zandelisib is an investigational agent that has been studied with an intermittent dosing schedule to potentially mitigate toxicity.[13][14]

Table 4: Clinical Trial Data for Zandelisib

| Trial / Indication | N (Efficacy Population) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Reference |

|---|---|---|---|---|---|

| TIDAL (Phase 2) | 91 | 70.3% | 35.2% | Not yet mature | [13][14] |

| Relapsed/Refractory FL | | | | | |

Common Class-Related Adverse Events

Table 5: Key Grade ≥3 Adverse Events Associated with PI3Kδ Inhibitors

| Adverse Event | Idelalisib | Duvelisib | Umbralisib | Copanlisib | Zandelisib |

|---|---|---|---|---|---|

| Diarrhea / Colitis | 13%[8] | 18% (Serious) | Common | 24% (Hyperglycemia)[10] | 5% |

| Neutropenia | 27%[8] | Common[9] | Common | Common | 26% (Any Grade)[13] |

| ALT/AST Elevation | 13%[8] | Common | Common | - | 1.7% |

| Pneumonitis | Present (Boxed Warning)[8] | Present (Boxed Warning)[7] | - | Present | 0.8% |

| Infections | Present (Boxed Warning)[8] | 31% (Serious) | Common | Common | - |

| Cutaneous Reactions | Present (Boxed Warning)[8] | 5% (Serious) | 3.3% (Rash) | - | - |

| Hypertension | - | - | - | 40%[3] | - |

| Hyperglycemia | - | - | - | 56%[3] | - |

(Note: Copanlisib is a pan-Class I PI3K inhibitor with predominant activity against α and δ isoforms, administered intravenously; its AE profile differs accordingly). Data represent approximate rates from pivotal trials and may vary.

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of PI3Kδ inhibitors requires a suite of standardized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.

Objective: To determine the IC50 value of an inhibitor against recombinant PI3Kδ.

Methodology (Example using ADP-Glo™ Assay):

-

Reagent Preparation:

-

Prepare PI3K Reaction Buffer containing the lipid substrate (e.g., PIP2).

-

Serially dilute the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.

-

Prepare a solution of purified recombinant PI3Kδ/p85α enzyme in the reaction buffer.

-

Prepare an ATP solution at the desired concentration (e.g., 25 µM).[13]

-

-

Kinase Reaction:

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation / Viability Assay

This assay assesses the effect of a PI3Kδ inhibitor on the growth and viability of hematological cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in cancer cells.

Methodology (Example using MTS Assay):

-

Cell Plating:

-

Culture hematological cancer cell lines (e.g., MEC-1 for CLL, SU-DHL-4 for DLBCL) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow adherent cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PI3Kδ inhibitor in culture medium.

-

Add the diluted compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C and 5% CO2.

-

-

MTS Reagent Addition:

-

Add 20 µL of a combined MTS/PES solution to each well.

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Subtract the absorbance of the media-only blank wells.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Western Blot for Pathway Modulation

This technique is used to verify that the inhibitor is engaging its target and modulating the intended signaling pathway within the cell.

Objective: To measure the levels of phosphorylated (active) and total AKT and S6 kinase in inhibitor-treated cells.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., 1-2 x 10^6 cells) in a 6-well plate and treat with various concentrations of the PI3Kδ inhibitor for a defined period (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software, normalizing the phosphorylated protein signal to the total protein signal.

-

Flow Cytometry for Apoptosis

This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with a PI3Kδ inhibitor.

Objective: To differentiate and quantify live, early apoptotic, and late apoptotic/necrotic cells.

Methodology (Example using Annexin V and Propidium Iodide (PI) Staining):

-

Cell Treatment:

-

Culture cells in multi-well plates and treat with the PI3Kδ inhibitor at desired concentrations for a specified time (e.g., 24-48 hours). Include vehicle and positive controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells from the supernatant.[9]

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[9]

-

Add 5 µL of Propidium Iodide (PI) solution.[9]

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained and single-stained controls to set up instrument parameters and compensation.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

The targeted inhibition of the PI3Kδ isoform remains a validated and potent therapeutic strategy for B-cell hematological malignancies. The leukocyte-restricted expression of PI3Kδ provides a clear rationale for its development to achieve a wider therapeutic window compared to pan-isoform inhibitors. Clinical data have consistently demonstrated high response rates in heavily pretreated patient populations.

However, the future of this drug class is contingent on overcoming the significant challenge of managing class-specific, immune-mediated toxicities. Strategies being explored include the development of next-generation inhibitors with improved selectivity and safety profiles, the implementation of intermittent dosing schedules to allow for immune system recovery, and the rational combination of PI3Kδ inhibitors with other targeted agents or immunotherapies. Further research is essential to identify predictive biomarkers to select patients most likely to benefit and to optimize treatment regimens that maximize efficacy while minimizing adverse events.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. promega.es [promega.es]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

Idelalisib D5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Idelalisib D5, a deuterated analog of the potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Compound Information

This compound is a stable isotope-labeled version of Idelalisib, often used as an internal standard in pharmacokinetic and metabolic studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection without altering the compound's biological activity.

| Parameter | Value | Reference |

| CAS Number | 1830330-31-8 | [1] |

| Molecular Formula | C22H13D5FN7O | [1][2][3] |

| Molecular Weight | 420.45 g/mol | [1][3] |

Mechanism of Action and Signaling Pathway

Idelalisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4][5][6] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7][8] By inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This, in turn, prevents the activation of downstream signaling molecules such as Akt, leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[8][9] Furthermore, Idelalisib disrupts the trafficking and homing of B-cells to lymphoid tissues by inhibiting CXCR4 and CXCR5 signaling.[7]

Quantitative Data

Preclinical Activity

Idelalisib demonstrates potent and selective inhibition of PI3Kδ in both cell-free and cell-based assays.

| Assay Type | Target | IC50/EC50 | Reference |

| Cell-free assay | PI3Kδ | 2.5 nM | [6][10] |

| Cell-free assay | PI3Kα | 8600 nM | [8] |

| Cell-free assay | PI3Kβ | 4000 nM | [8] |

| Cell-free assay | PI3Kγ | 2100 nM | [8] |

| Cell-based assay (Basophil activation) | PI3Kδ-mediated CD63 expression | 8 nM | [10] |

| Cell-based assay (B-cell proliferation) | BCR crosslinking response | 6 nM | [8] |

Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

Clinical trials have demonstrated the efficacy of Idelalisib in combination with Rituximab for the treatment of relapsed CLL.

| Clinical Trial | Treatment Arms | Key Outcomes | Reference |

| Phase 3 (NCT01539512) | Idelalisib + Rituximab vs. Placebo + Rituximab | Overall Response Rate (ORR): 81% vs. 13% Progression-Free Survival (PFS) at 24 weeks: 93% vs. 46% | [4] |

| Phase 2 (NCT01203930) | Idelalisib + Rituximab (Treatment-naïve older patients) | Overall Response Rate (ORR): 97% PFS at 36 months: 83% | [11] |

| Real-world data (UK and Ireland) | Idelalisib + Rituximab | Overall Response Rate (ORR): 88.2% Median Progression-Free Survival (PFS): 29.6 months | [12] |

Clinical Efficacy in Indolent Non-Hodgkin Lymphoma (iNHL)

Idelalisib has also shown significant activity as a monotherapy in patients with relapsed iNHL.

| Clinical Trial | Patient Population | Key Outcomes | Reference |

| Phase 2 (NCT01282424) | Relapsed iNHL (Follicular Lymphoma, Small Lymphocytic Lymphoma, Marginal Zone Lymphoma, Lymphoplasmacytic Lymphoma) | Overall Response Rate (ORR): 57% Median Duration of Response: 12.5 months Median Progression-Free Survival (PFS): 11 months | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Idelalisib's effects. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate B-cell malignancy cell lines (e.g., MEC1, SU-DHL-5) or primary CLL cells at a density of 1 x 10^5 cells per well in a 96-well plate.

-

Treatment: Treat the cells with varying concentrations of Idelalisib (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 48 hours.[15]

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 20 hours.[10]

-

Solubilization: Add DMSO to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[10][15] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) and treat with desired concentrations of Idelalisib for a specified time (e.g., 24, 48, or 72 hours).[16] Include vehicle-treated and positive controls.[16]

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge at 500 x g for 5 minutes.[16]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16] Acquire at least 10,000 events per sample.[15]

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with Idelalisib for the desired time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest in the PI3K/Akt pathway (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6).[3][9]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., actin or GAPDH).

Conclusion

This compound is an essential tool for the precise quantification of Idelalisib in research and clinical settings. The parent compound, Idelalisib, has a well-defined mechanism of action, selectively targeting PI3Kδ to induce apoptosis and inhibit proliferation in malignant B-cells. The provided data and protocols offer a solid foundation for researchers investigating the therapeutic potential and underlying biology of PI3Kδ inhibition in hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential therapeutic strategy for chronic lymphocytic leukemia by combining Idelalisib and GS-9973, a novel spleen tyrosine kinase (Syk) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idelalisib Improves Outcomes in Heavily Pretreated CLL Patients - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]